N-[(3-Chlorophenyl)(9H-fluoren-2-YL)methylidene]hydroxylamine
Description
N-[(3-Chlorophenyl)(9H-fluoren-2-YL)methylidene]hydroxylamine is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of a chlorophenyl group and a fluorenyl group linked through a methylene bridge to a hydroxylamine moiety. Its distinct structure makes it an interesting subject for research in organic chemistry and related disciplines .
Properties
CAS No. |
62093-56-5 |
|---|---|
Molecular Formula |
C20H14ClNO |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)-(9H-fluoren-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C20H14ClNO/c21-17-6-3-5-14(12-17)20(22-23)15-8-9-19-16(11-15)10-13-4-1-2-7-18(13)19/h1-9,11-12,23H,10H2 |
InChI Key |
KJZZVJYJJJINQP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=NO)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-Chlorophenyl)(9H-fluoren-2-YL)methylidene]hydroxylamine typically involves the condensation of 3-chlorobenzaldehyde with 9H-fluoren-2-ylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction parameters are optimized to maximize yield and minimize by-products. Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-[(3-Chlorophenyl)(9H-fluoren-2-YL)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-Chlorophenyl)(9H-fluoren-2-YL)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(3-Chlorophenyl)(9H-fluoren-2-YL)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- N-[(3-Chlorophenyl)methylidene]hydroxylamine
- N-[(9H-fluoren-2-YL)methylidene]hydroxylamine
- N-[(3-Chlorophenyl)(9H-fluoren-2-YL)methylidene]amine
Comparison: N-[(3-Chlorophenyl)(9H-fluoren-2-YL)methylidene]hydroxylamine is unique due to the presence of both chlorophenyl and fluorenyl groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced stability, reactivity, and potential biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
